molecular formula C8H12FNO B14149062 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide CAS No. 88888-22-6

4-Fluorobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B14149062
CAS No.: 88888-22-6
M. Wt: 157.19 g/mol
InChI Key: SHMQMLHLFGDBFC-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[221]heptane-1-carboxamide is a fluorinated organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The resulting 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid can then be converted to the carboxamide derivative through standard amide formation reactions using reagents like thionyl chloride followed by ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

    Oxidation: Formation of 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid or ketones.

    Reduction: Formation of 4-fluorobicyclo[2.2.1]heptane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    Bicyclo[2.2.1]heptane-1-carboxamide: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

Uniqueness

4-Fluorobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in the development of new materials and pharmaceuticals .

Properties

CAS No.

88888-22-6

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

4-fluorobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C8H12FNO/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H2,10,11)

InChI Key

SHMQMLHLFGDBFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C(=O)N)F

Origin of Product

United States

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